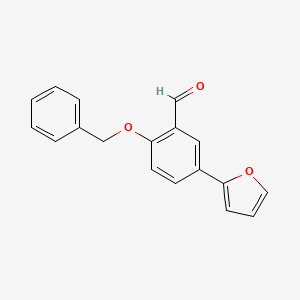
2-(Benzyloxy)-5-(2-furyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-(2-furyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a benzene ring substituted with a benzyloxy group and a furan ring, making it a compound of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde typically involves the reaction of 2-furylboronic acid with 2-benzyloxybenzaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-(2-furyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Benzyloxy)-5-(2-furyl)benzoic acid.
Reduction: 2-(Benzyloxy)-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-(2-furyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and benzyloxy functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the furan ring, making it less versatile in certain applications.
5-(2-Furyl)benzaldehyde: Lacks the benzyloxy group, which may reduce its reactivity in some chemical reactions.
Uniqueness
2-(Benzyloxy)-5-(2-furyl)benzaldehyde is unique due to the presence of both the benzyloxy and furan groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C18H14O3/c19-12-16-11-15(17-7-4-10-20-17)8-9-18(16)21-13-14-5-2-1-3-6-14/h1-12H,13H2 |
Clave InChI |
BFDALOMSBNBDJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CO3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
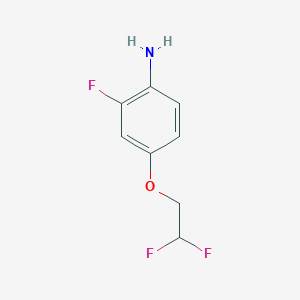

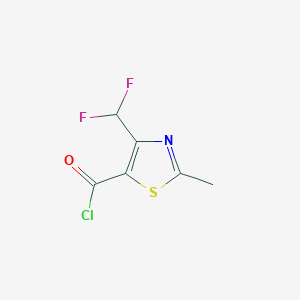

![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
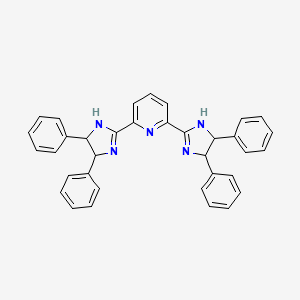
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)


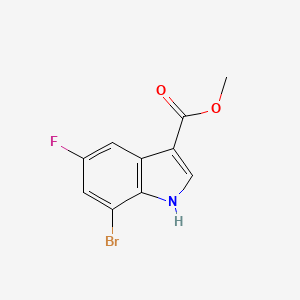
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

